7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as 2-amino-7-methoxytetralin and 7-methoxy-2-aminotetralin .
Synthesis Analysis
The practical synthetic route for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine involves the optical resolution of 2-(3-methoxybenzyl)succinic acid as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol. This is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be represented by the InChI code1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
. The canonical SMILES representation is COC1=CC2=C(CCC(C2)N)C=C1
. Physical And Chemical Properties Analysis
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has a molecular weight of 177.24 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 177.115364102 g/mol .Scientific Research Applications
Synthesis and Applications in Dopaminergic Systems :
- A study by Öztaşkın, Göksu, & SeÇen (2011) described an alternative synthesis of a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This compound has biological activity and is relevant in the context of dopaminergic systems (Öztaşkın, Göksu, & SeÇen, 2011).
Photoamination of Styrene Derivatives :
- Yamashita et al. (1993) investigated the photoaminations of various compounds, including 7-methoxy-1,2-dihydronaphthalenes, with ammonia. This process yielded 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes, demonstrating a method for synthesizing aminotetralins (Yamashita et al., 1993).
Enantioselective Synthesis :
- Ainge, Ennis, Gidlund, Štefinović, & Vaz (2003) presented a rapid, enantioselective synthesis of a derivative of 7-methoxy-1,2,3,4-tetrahydronaphthalene, focusing on its application in asymmetric synthesis (Ainge et al., 2003).
Synthesis and Activity of Agonists :
- McDermott et al. (1976) explored the synthesis and dopaminergic activity of various analogs of 1,2,3,4-tetrahydronaphthalene, including derivatives related to 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This study contributed to the understanding of dopamine receptor agonists (McDermott et al., 1976).
Study of Sigma Receptor Affinity :
- Berardi et al. (2009) conducted a study on a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, exploring their sigma receptor affinity and activity. The findings are significant in the context of reversing doxorubicin resistance in breast cancer cells (Berardi et al., 2009).
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWWLWFCCREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469346, DTXSID301312417 | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-methoxytetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
4003-89-8, 118298-16-1 | |
Record name | 2-Amino-7-methoxytetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4003-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-methoxytetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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